Quercetagetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Quercetagetin, scientifically known as 3,3′,4′,5,6,7-hexahydroxyflavone, is a flavonol compound characterized by its unique structure featuring six hydroxyl groups. It is primarily isolated from various plants, including marigold (Tagetes erecta) and immature citrus peel (Citrus unshiu). This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties . Quercetagetin's structure allows it to engage in various chemical interactions, enhancing its potential therapeutic applications.

The mechanism of action of quercetagetin is still being explored, but several potential pathways are under investigation:

- Antioxidant Activity: Quercetagetin's structure suggests its ability to scavenge free radicals, potentially protecting cells from oxidative damage [].

- Enzyme Inhibition: Quercetagetin might inhibit specific enzymes involved in inflammation and cancer cell proliferation, such as PIM1 kinase [, ].

- Cellular Signaling: Quercetagetin may interact with cellular signaling pathways, influencing gene expression and cell function [].

- Toxicity: Quercetagetin is generally considered safe for consumption in amounts typically found in food. However, high doses might cause side effects like nausea and diarrhea [].

- Flammability: Limited data available, but the presence of a phenolic structure suggests potential flammability.

- Reactivity: Quercetagetin might react with strong oxidizing agents.

- Tyrosinase Inhibition: Quercetagetin has been shown to inhibit tyrosinase activity with an IC50 value of 0.19 mM. This inhibition is reversible and mixed-type, suggesting that quercetagetin can bind to both the enzyme and the substrate complex .

- Copper Chelation: The compound exhibits copper-chelating activity, which alters its UV spectral characteristics when mixed with copper sulfate. This interaction indicates potential applications in metal ion detoxification .

- Antioxidant Activity: Quercetagetin effectively scavenges free radicals such as DPPH and ABTS, demonstrating its capability to reduce oxidative stress in biological systems .

Quercetagetin displays a wide array of biological activities:

- Antioxidant Effects: It enhances antioxidant enzymatic activities through the Nrf2/ARE signaling pathway in various tissues .

- Anti-inflammatory Properties: Studies indicate that quercetagetin significantly reduces the expression of inflammatory markers such as TARC and MDC in keratinocytes stimulated by pro-inflammatory cytokines .

- Antimicrobial Activity: The compound shows notable antibacterial and antifungal effects against various pathogens .

Several methods have been developed for synthesizing quercetagetin:

- Natural Extraction: Quercetagetin can be extracted from plant sources like marigold and citrus peels using solvents such as methanol or ethanol.

- Chemical Synthesis: A concise synthetic route has been reported involving the use of flavonoid precursors through reactions such as condensation and hydroxylation. This method allows for scalability and efficiency in producing quercetagetin .

Quercetagetin has diverse applications across various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, quercetagetin is investigated for potential use in treating conditions like skin disorders and chronic inflammation.

- Food Industry: Its antioxidant capabilities make it a candidate for natural preservatives in food products.

- Cosmetics: Quercetagetin is utilized in skincare formulations for its skin-protective effects against UV damage and oxidative stress.

Interaction studies reveal that quercetagetin binds effectively to tyrosinase, altering its conformation and reducing its enzymatic activity. Molecular docking studies show that quercetagetin interacts with specific amino acids within the active site of tyrosinase, forming hydrogen bonds and hydrophobic interactions that contribute to its inhibitory effects . These interactions are critical for understanding its mechanism of action in biological systems.

Quercetagetin shares structural similarities with other flavonoids but stands out due to its unique hydroxylation pattern. Here are some similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Quercetin | 3,3′,4′,5,7-pentahydroxyflavone | Lacks hydroxyl groups at positions 6 and 4' |

| Kaempferol | 3,4′,5,7-tetrahydroxyflavone | Fewer hydroxyl groups compared to quercetagetin |

| Myricetin | 3,3′,4′,5,5′,7-pentahydroxyflavone | Contains an additional hydroxyl group at position 5' |

Quercetagetin's distinctive hexahydroxy structure contributes to its enhanced biological activities compared to these similar compounds.

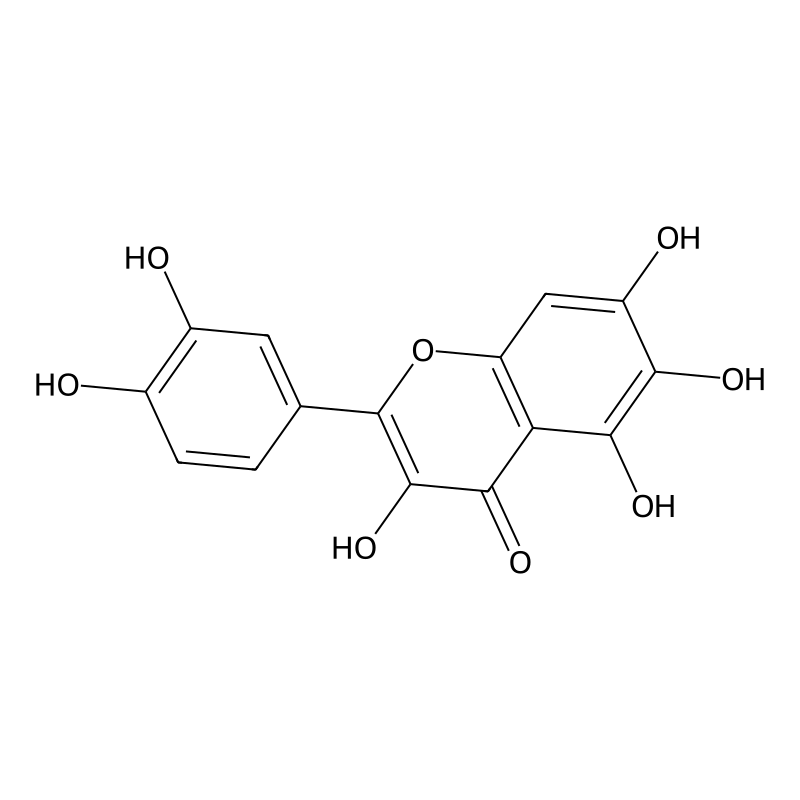

Quercetagetin is a hexahydroxyflavone that belongs to the flavonol subclass of flavonoids, characterized by its distinctive molecular architecture featuring multiple hydroxyl groups strategically positioned on a flavone backbone [1]. The compound exhibits a flavone structure substituted by hydroxyl groups at positions 3, 5, 6, 7, 3' and 4', making it a particularly hydroxylated member of the flavonoid family [1] [4]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4H-1-benzopyran-4-one [1] [2].

The molecular configuration of quercetagetin consists of three distinct ring systems: the A-ring (benzopyran portion), the B-ring (phenyl substituent), and the C-ring (pyran portion of the chromone structure) [4] [15]. The hydroxyl groups are distributed across these ring systems, with the A-ring bearing hydroxyl substituents at positions 5, 6, and 7, the B-ring containing hydroxyl groups at positions 3' and 4', and the C-ring featuring a hydroxyl group at position 3 [1] [15]. This specific hydroxylation pattern distinguishes quercetagetin from other flavonoids and contributes to its unique chemical properties [15].

The stereochemical configuration of quercetagetin involves the planar arrangement of the chromone backbone with the B-ring substituent capable of rotation around the C2-C1' bond [39] [42]. The hydroxyl groups can adopt different conformational orientations, with computational studies indicating that the orientation of these groups significantly influences the molecular dipole moment and intermolecular interactions [43] [42]. The compound can exist in different tautomeric forms through intramolecular proton transfer processes, particularly involving the hydroxyl groups and adjacent carbon atoms [42].

Physicochemical Characteristics

Molecular Formula (C₁₅H₁₀O₈) and Weight (318.23 g/mol)

Quercetagetin possesses the molecular formula C₁₅H₁₀O₈, reflecting its composition of fifteen carbon atoms, ten hydrogen atoms, and eight oxygen atoms [1] [2] [6]. The exact molecular weight is established as 318.23 grams per mole, with some sources reporting slight variations due to precision differences (318.24 g/mol) [2] [6] [7]. The monoisotopic mass is calculated as 318.037567 daltons [2] [27].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₀O₈ | [1] [2] |

| Molecular Weight | 318.23 g/mol | [1] [7] |

| Monoisotopic Mass | 318.037567 Da | [2] |

| Chemical Abstracts Service Registry Number | 90-18-6 | [1] [6] |

| European Community Number | 201-973-6 | [1] |

The compound demonstrates a relatively high oxygen content, accounting for approximately 40% of its molecular weight, which directly correlates with its extensive hydroxylation pattern [1] [4]. This high oxygen-to-carbon ratio contributes significantly to the compound's physicochemical properties, including its polarity, hydrogen bonding capacity, and biological activity [4] [43].

Solubility Profile and Stability

Quercetagetin exhibits limited solubility in aqueous solutions, classified as practically insoluble in water [4] [10]. The compound demonstrates enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves concentrations of approximately 125 milligrams per milliliter (392.79 millimolar) [6] [9] [10]. In dimethyl sulfoxide, the compound requires ultrasonic treatment to achieve complete dissolution [6] [8].

The solubility characteristics of quercetagetin can be summarized as follows:

| Solvent | Solubility | Concentration | Reference |

|---|---|---|---|

| Water | Practically insoluble | Not quantified | [4] [10] |

| Dimethyl sulfoxide | Soluble | 125 mg/mL (392.79 mM) | [6] [9] |

| Organic solvents | Variable | Solvent-dependent | [10] |

To enhance aqueous solubility for experimental applications, researchers recommend diluting organic solvent solutions into aqueous buffers or isotonic saline, while ensuring that residual organic solvent concentrations remain minimal to avoid physiological interference [10]. The compound demonstrates better stability when stored as dry crystalline solid at temperatures between -20°C and 2-8°C, with protection from light exposure recommended [6] [7] [10].

Thermal stability studies indicate that quercetagetin undergoes decomposition at elevated temperatures, though specific decomposition temperatures vary depending on experimental conditions [33] [36]. The compound shows enhanced stability when complexed with other molecules or when incorporated into stabilizing matrices, as demonstrated in copigmentation studies with anthocyanins [33].

Spectroscopic Properties

Quercetagetin exhibits characteristic spectroscopic properties that facilitate its identification and quantification. Ultraviolet-visible spectroscopy reveals maximum absorption wavelengths at 259 and 363 nanometers [10] [14]. These absorption maxima correspond to electronic transitions within the conjugated π-system of the flavone structure [19] [22].

Mass spectrometry analysis provides distinctive fragmentation patterns for quercetagetin identification [27] [31]. Electron impact mass spectrometry studies of quercetagetin derivatives demonstrate characteristic fragmentation processes that have been substantiated through exact mass measurements and deuterium labeling experiments [31]. The mass spectral behavior shows relatively simple and analyzable spectra, making the compound amenable to mass spectrometric analysis [31].

Nuclear magnetic resonance spectroscopy provides detailed structural information about quercetagetin [19] [20] [24]. The proton nuclear magnetic resonance spectrum reveals distinct signals corresponding to aromatic protons and hydroxyl groups [19] [20]. The compound shows characteristic aromatic proton signals in the region of 6-8 parts per million, with hydroxyl protons appearing in the downfield region around 9-12 parts per million [19] [20]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with signals distributed across the aromatic carbon region [20] [21].

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to hydroxyl group stretching vibrations in the 3000-3600 wavenumber region and carbonyl stretching around 1650 wavenumbers [22] [25]. The infrared spectroscopic method has been successfully applied for quantification of quercetagetin and related flavonoids in plant materials [22].

| Spectroscopic Technique | Key Characteristics | Reference |

|---|---|---|

| Ultraviolet-visible | λmax: 259, 363 nm | [10] |

| Mass spectrometry | Molecular ion: 318 m/z | [27] [31] |

| Nuclear magnetic resonance | Aromatic: 6-8 ppm, OH: 9-12 ppm | [19] [20] |

| Infrared | OH stretch: 3000-3600 cm⁻¹ | [22] [25] |

Structural Relationship to Quercetin

Quercetagetin shares a fundamental structural relationship with quercetin, differing primarily in the hydroxylation pattern of the A-ring system [15] [16]. Both compounds belong to the flavonol class and possess identical B-ring and C-ring structures, with the critical distinction being the presence of an additional hydroxyl group at position 6 in quercetagetin [15] [16]. This structural modification transforms quercetin (3,3',4',5,7-pentahydroxyflavone) into quercetagetin (3,3',4',5,6,7-hexahydroxyflavone) [1] [15].

The comparative structural analysis reveals that quercetin contains five hydroxyl groups positioned at carbons 3, 5, 7, 3', and 4', while quercetagetin contains six hydroxyl groups with the additional substituent at position 6 [15] [16]. This additional hydroxylation significantly influences the compound's chemical reactivity, biological activity, and physicochemical properties [15] [17]. The presence of the 6-hydroxyl group creates additional sites for hydrogen bonding and increases the overall polarity of the molecule [16] [17].

Computational studies comparing the molecular properties of quercetin and quercetagetin demonstrate that the additional hydroxyl group in quercetagetin affects the electronic distribution and molecular orbital characteristics [15] [43]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels differ between these compounds, influencing their reactivity and interaction potential with biological targets [43] [46].

The structural relationship extends to their biosynthetic pathways, where quercetagetin can be considered as a hydroxylated derivative of quercetin, formed through specific enzymatic hydroxylation reactions in plant systems [4] [15]. This biosynthetic relationship explains the co-occurrence of both compounds in various plant species and their similar but distinct biological activities [15].

Chemical Reactivity of Hydroxyl Groups

The six hydroxyl groups present in quercetagetin exhibit distinct chemical reactivity patterns based on their positional environment and electronic influences [16] [17] [18]. The hydroxyl groups can participate in various chemical reactions including oxidation, esterification, etherification, and hydrogen bonding interactions [16] [17]. The reactivity of individual hydroxyl groups is influenced by their position on the flavone scaffold and the electronic effects of neighboring groups [17] [18].

The 3-hydroxyl group demonstrates unique reactivity due to its position on the C-ring, where it can participate in intramolecular hydrogen bonding with the adjacent carbonyl oxygen [17] [18]. This hydroxyl group shows enhanced acidity compared to typical phenolic hydroxyl groups and can undergo facile deprotonation under basic conditions [17] [18]. Studies on hydroxyl group acetylation demonstrate that modification of specific hydroxyl groups can significantly alter the compound's cellular uptake and biological activity [17] [18].

The 4'-hydroxyl group in the B-ring catechol system exhibits high reactivity toward oxidation reactions, forming quinone intermediates [16] [17]. This reactivity is characteristic of catechol systems and contributes to the antioxidant properties of quercetagetin [16]. The adjacent 3'-hydroxyl group participates in this oxidation process, forming an ortho-quinone structure that can undergo further chemical transformations [16] [17].

The hydroxyl groups at positions 5, 6, and 7 in the A-ring demonstrate variable reactivity influenced by their electronic environment [16] [17]. The 5- and 7-hydroxyl groups are positioned meta to each other and show typical phenolic reactivity, while the 6-hydroxyl group, unique to quercetagetin among common flavonols, provides additional sites for chemical modification [15] [16]. This additional hydroxyl group can participate in chelation reactions with metal ions and contribute to the compound's coordination chemistry [16].

| Hydroxyl Position | Chemical Environment | Reactivity Characteristics | Reference |

|---|---|---|---|

| 3-OH (C-ring) | Adjacent to carbonyl | Enhanced acidity, H-bonding | [17] [18] |

| 5-OH (A-ring) | Meta to 7-OH | Typical phenolic reactivity | [16] [17] |

| 6-OH (A-ring) | Unique to quercetagetin | Additional chelation sites | [15] [16] |

| 7-OH (A-ring) | Meta to 5-OH | Phenolic reactivity | [16] [17] |

| 3'-OH (B-ring) | Ortho to 4'-OH | Catechol oxidation | [16] [17] |

| 4'-OH (B-ring) | Ortho to 3'-OH | Quinone formation | [16] [17] |

Citrus Species

Quercetagetin has been repeatedly detected in the flavedo and albedo of immature satsuma mandarin (Citrus unshiu) and in other citrus peels where it occurs as a major free flavonol rather than as a glycoside. High-performance liquid chromatography coupled to diode-array detection and mass spectrometry showed that quercetagetin co-elutes with a prominent 360 nm absorbance peak unique to young Citrus unshiu peels [1] [2]. Complementary metabolomic surveys in 62 citrus germplasms confirmed its sporadic but unmistakable presence whenever a 6-hydroxylated flavonol signal (m/z 317 [M–H]–) was found [3]. Immature peels contain markedly higher quercetagetin than fully ripe fruit, in line with the general decrease of flavonol biosynthesis after about 90 days after flowering [4].

Tagetes erecta (Marigold)

Marigold inflorescence residues are the richest known commercial source. Once defatted and extracted with 70% ethanol, purification raises quercetagetin purity to 89.91 ± 0.26% of the dry extract, equivalent to a yield of 4.34 ± 0.05 g kg–1 dried residues [5]. The compound is the dominant yellow co-pigment that remains after industrial lutein recovery, representing the key antioxidant principle left in the residue stream.

Flos eriocauli and Traditional Chinese Medicine Plants

Quercetagetin is a documented active principle of Flos eriocauli (Eriocaulon buergerianum capitula), an official materia medica for ocular and inflammatory disorders. Network pharmacology and in-vivo validation demonstrated that 40 mg kg–1 quercetagetin ameliorated collagen-antibody-induced arthritis in mice, confirming its natural occurrence in medicinal capitula harvested in mainland China [6].

Eriocaulon Genus

Historic phytochemical screens of six Eriocaulon species first isolated quercetagetin from Eriocaulon septangulare and Eriocaulon brownianum [7]. Follow-up surveys extended its presence to Eriocaulon nilagirense, Eriocaulon decangulare, Eriocaulon sexangulare and Eriocaulon wightianum, indicating a lineage-specific retention of 6-hydroxylated flavonol biosynthesis. Quantitative data remain sparse, yet qualitative LC–MS fingerprints consistently assign the same aglycone ion at m/z 317 in leaf hydrolysates [8] [9].

Table 1. Confirmed botanical sources of quercetagetin

| Plant species (family) | Plant part | Quantitative detail | Analytical method | Key reference(s) |

|---|---|---|---|---|

| Citrus unshiu (Rutaceae) | Immature peel (flavedo + albedo) | Major flavonol peak; relative area 11 – 17% of total flavonols [1] | HPLC-DAD-MS | 1 [1] 6 [2] |

| Citrus hybrid germplasm | Flavedo | Detected in 12% of 62 accessions; m/z 317 signal [3] | Non-targeted LC-MS | 66 [3] |

| Tagetes erecta (Asteraceae) | Defatted inflorescence residue | 89.91 ± 0.26% of purified fraction; 4.34 ± 0.05 g kg–1 biomass [5] | Preparative HPLC | 2 [5] |

| Flos eriocauli (Eriocaulaceae) | Dried capitula | Identified as major flavonol aglycone | HPLC-ESI-MS | 5 [6] |

| Eriocaulon septangulare (Eriocaulaceae) | Leaves | Qualitative isolation | UV/VIS, TLC | 8 [7] 13 [8] |

Flavonoid Biosynthetic Pathway

All quercetagetin-producing taxa employ the canonical phenylpropanoid route that channels carbon from phenylalanine into chalcones, flavanones and ultimately to flavonols [10] [11]. The decisive enzymes and intermediates are summarised in Table 2.

Table 2. Core enzymatic steps leading to flavonol precursors

| Step | Enzyme (EC) | Substrate | Product | Gene family notes | Reference(s) |

|---|---|---|---|---|---|

| 1 | Phenylalanine ammonia-lyase (4.3.1.24) | Phenylalanine | Cinnamic acid | Entry to phenylpropanoids | 25 [10] |

| 2 | Cinnamate-4-hydroxylase (1.14.14.91) | Cinnamic acid | p-Coumaric acid | Cytochrome P450 monooxygenase | 30 [11] |

| 3 | 4-Coumaroyl-CoA ligase (6.2.1.12) | p-Coumaric acid | p-Coumaroyl-CoA | Activates for CHS | 25 [10] |

| 4 | Chalcone synthase (2.3.1.74) | p-Coumaroyl-CoA+3 malonyl-CoA | Naringenin chalcone | First flavonoid scaffold | 35 [12] |

| 5 | Chalcone isomerase (5.5.1.6) | Naringenin chalcone | Naringenin | Flavanone | 25 [10] |

| 6 | Flavanone 3-hydroxylase (1.14.11.9) | Naringenin | Dihydrokaempferol | Creates dihydroflavonols | 25 [10] |

| 7 | Flavonol synthase (1.14.11.23) | Dihydrokaempferol | Kaempferol | Branch to flavonols | 25 [10] |

| 8 | Flavonoid 3′-hydroxylase (1.14.14.82) | Kaempferol | Quercetin | Adds catechol B-ring | 30 [11] |

Quercetagetin diverges from quercetin at step 9 (Section 3.3). A specialised 6-hydroxylation on the A-ring distinguishes its skeleton.

Enzymatic Reactions in Quercetagetin Formation

The transformation of quercetin to quercetagetin demands regio-specific hydroxylation at carbon-6 of ring A. Two enzymatic strategies have been recognised:

Flavonol 6-hydroxylase (F6H).

- A liverwort-type 2-oxoglutarate/Fe(II)-dependent dioxygenase cloned from Asteraceae petals accepted quercetin and 3,7-dimethylquercetin, installing the 6-OH to yield quercetagetin or gossypetin [13].

- F6H activity peaks in ray florets of marigold just before anthesis, correlating with quercetagetin build-up [13].

Microsomal cytochrome P450 monooxygenase.

- In Chrysosplenium americanum cell cultures, a P450 converts 3,7-dimethylquercetin to the 6-hydroxy analogue en route to polymethylated products [14].

Figure 1 (below) summarises the minimal enzymatic module: flavonol synthase→flavonoid 3′-hydroxylase→flavonol 6-hydroxylase.

Polymethylated Quercetagetin Biosynthesis

Sequential O-methylations and glucosylations on quercetagetin generate an array of highly substituted designer flavonols that colour petal UV-honey guides and may protect against photodamage.

- Substrate pool. 3,7-Dimethylquercetin is the metabolic branch point in Chrysosplenium [14].

- 6-Hydroxylation. F6H introduces the diagnostic hydroxyl, affording 3,7-dimethyl-6-hydroxyquercetin.

- Methyltransferases. Site-specific O-methyltransferases successively methylate positions 4′, 6 and 3′ to generate patuletin-type and eupatolitin-type skeletons [15].

- Glucosyltransferases. A 2′-O-glucosyltransferase then attaches glucose, followed by 3′-O- or 7-O-specific methyltransferases to finalise the polymethylated glucoside series [14].

Table 3. Documented methylated derivatives of quercetagetin

| Compound | Substitution pattern | Natural host | Reference(s) |

|---|---|---|---|

| Patuletin | 6-O-Me | Tagetes patula petals [16] | 23 [16] |

| Quercetagetin 3,7,4′-trimethyl ether | 3,7,4′-O-Me | C. americanum cell cultures [14] | 21 [14] |

| Eupatolitin 3-O-glucoside | 6,3′,4′,5,7-O-Me + 3-O-Glc | Glebionis segetum petals [15] | 28 [15] |

Environmental Factors Affecting Accumulation

Developmental Stage

Flavonol content in mandarins peaks 60–80 days after pollination and declines as fruits mature, reflecting reduced chalcone synthase and phenylalanine ammonia-lyase expression [17] [18]. In Citrus unshiu flesh, quercetagetin falls from detectable traces at August harvest to undetectable by full maturity in November [18].

Light Quality and Elicitors

Combined 1 W m–2 ultraviolet-B irradiation plus 5 mM methyl jasmonate for five days boosted total quercetin-family flavonols in marigold petals by > 20%, with free quercetagetin doubling relative to untreated controls [19]. Ultraviolet-B alone was ineffective, underscoring jasmonate signalling synergy.

Thermal Processing

Drying Citrus sinensis peel at 100 °C increased total flavonoids to 13.79 mg g–1 catechin equivalents, whereas drying below 60 °C caused net losses, suggesting heat liberates bound flavonols from cell-wall complexes [20].

Leaf Age and Photoprotection

In Vitis vinifera leaves, quercetin-3-O-glucoside and related 6-hydroxyflavonols accumulate with advancing leaf age under ambient ultraviolet-B, demonstrating a photoprotective accumulation trend paralleled in Citrus leaves bearing quercetagetin [22].

Figure 1. Simplified enzymatic route to quercetagetin and its methylated congeners

(Schematic not shown in text format: phenylalanine → p-coumaroyl-CoA → naringenin → dihydrokaempferol → kaempferol → quercetin → quercetagetin via flavonol 6-hydroxylase; optional O-methyltransferase and UDP-glucosyltransferase steps yield patuletin, eupatolitin, etc.)

Key Research Highlights

| Finding | Experimental system | Impact on quercetagetin | Reference(s) |

|---|---|---|---|

| Purification to 89.91% purity at 4.34 g kg–1 yield | Tagetes erecta residues | Enables commercial isolation for nutraceutical use | 2 [5] |

| Immature Citrus unshiu peel harbours dominant quercetagetin peak | HPLC-DAD-MS survey | Confirms Citrus as a dietary source | 1 [1] |

| 6-Hydroxylase cloning from Asteraceae petals | Enzyme spectroscopy | Demonstrates single-step conversion from quercetin | 27 [13] |

| UV-B + methyl jasmonate doubles quercetagetin | Controlled marigold petal culture | Shows environmental up-regulation path | 45 [19] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

3-Methoxy-4-hydroxyhippuric_acid

Use Classification

Dates

Explore Compound Types